molecular formula C8H11ClN2O2 B3021885 3-Hydrazino-4-methylbenzoic acid hydrochloride CAS No. 61100-70-7

3-Hydrazino-4-methylbenzoic acid hydrochloride

Cat. No.: B3021885
CAS No.: 61100-70-7
M. Wt: 202.64
InChI Key: BJDSGGGWVYBYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazino-4-methylbenzoic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl. It is a derivative of benzoic acid, where the hydrazino group is attached to the third position and a methyl group is attached to the fourth position of the benzene ring. This compound is primarily used in research and development within the fields of organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-4-methylbenzoic acid hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Hydrazination: The amino group is converted to a hydrazino group by reacting with hydrazine hydrate under controlled conditions.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazino-4-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydrazino-4-methylbenzoic acid hydrochloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Agrochemicals: Used in the development of pesticides and herbicides.

    Dyestuff: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Hydrazino-4-methylbenzoic acid hydrochloride involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or alteration of protein function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydrazino-4-methylbenzoic acid hydrochloride is unique due to the presence of both a hydrazino group and a methyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-hydrazinyl-4-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-5-2-3-6(8(11)12)4-7(5)10-9;/h2-4,10H,9H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDSGGGWVYBYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718590
Record name 3-Hydrazinyl-4-methylbenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61100-70-7
Record name 3-Hydrazinyl-4-methylbenzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.74 g of NaNO2 in 28 ml of water is added over 30 minutes to a solution, cooled to -5° C., of 5 g of 3-amino-4-methylbenzoic acid in 120 ml of concentrated HCl and 40 ml AcOH, and the mixture is left stirring for 1 hour 20 minutes at 0° C. After cooling to -10° C., a solution of 27.6 g of SnCl2 ·2H2O in 28 ml of concentrated HCl is added slowly. After stirring for 1 hour at RT, filtration, washing of the precipitate with 5 ml of 1N HCl and drying over P2O5 under vacuum, 6.15 g of the expected product are obtained.
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
27.6 g
Type
reactant
Reaction Step Three
Name
Quantity
28 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2.74 g of NaNO2 in 28 ml of water is added over 30 minutes to a solution, cooled to −5° C., of 5 g of 3-amino-4-methylbenzoic acid in 120 ml of concentrated HCl and 40 ml AcOH, and the mixture is left stirring for 1 hour 20 minutes at 0° C. After cooling to −10° C., a solution of 27.6 g of SnCl2.2H2O in 28 ml of concentrated HCl is added slowly. After stirring for 1 hour at RT, filtration, washing of the precipitate with 5 ml of 1N HCl and drying over P2O5 under vacuum, 6.15 g of the expected product are obtained.
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Name
Quantity
28 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of 3-amino-4-methylbenzoic acid (5.0 g, 33 mmol) in concentrated HCl (31 mL) cooled to below −5 ° C. was added a solution of NaNO2 (2.4 g, 35 mmol) in water (12 mL) at such rate that the temperature remained below −4 ° C. After stirring for 45 min, the suspension was transferred to a cold stirred solution of SnCl2 (28 g, 124 mmol) in concentrated HCl (18 mL) via pipette. The resulting solid was collected via vacuum filtration and washed first with cold water and then with Et2O. The solid was recrystallized from water/2-propanol (10:1) to provide 3-hydrazino-4-methyl-benzoic acid hydrochloride. (2.23 g, 33%) as a pink solid. ESI MS m/z 167 [C8H10N2O2+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydrazino-4-methylbenzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Hydrazino-4-methylbenzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Hydrazino-4-methylbenzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Hydrazino-4-methylbenzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Hydrazino-4-methylbenzoic acid hydrochloride
Reactant of Route 6
3-Hydrazino-4-methylbenzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.